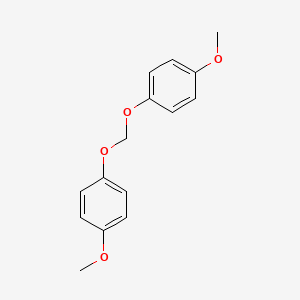

4,4-Methylenebis(oxy)anisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

56207-34-2 |

|---|---|

Molecular Formula |

C15H16O4 |

Molecular Weight |

260.28 g/mol |

IUPAC Name |

1-methoxy-4-[(4-methoxyphenoxy)methoxy]benzene |

InChI |

InChI=1S/C15H16O4/c1-16-12-3-7-14(8-4-12)18-11-19-15-9-5-13(17-2)6-10-15/h3-10H,11H2,1-2H3 |

InChI Key |

QFFLBMLWXFZRRN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OCOC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Contextualization of Aromatic Ethers in Contemporary Organic Synthesis and Materials Science Research

Aromatic ethers are pivotal building blocks in modern organic synthesis. researchgate.net Their synthesis, often achieved through methods like the Williamson ether synthesis or Ullmann condensation, allows for the construction of complex molecular architectures. numberanalytics.com In materials science, aromatic ethers are integral to the development of high-performance polymers, such as polyetheretherketone (PEEK) and polysulfones, which exhibit exceptional thermal stability and chemical resistance. numberanalytics.comrsc.org The ether linkage provides a degree of flexibility in the polymer backbone, while the aromatic units contribute to rigidity and strength. rsc.org Furthermore, certain aromatic ethers display liquid crystalline properties, making them suitable for applications in display technologies. numberanalytics.com Researchers are continuously exploring new catalytic systems, including transition-metal-free approaches, to synthesize aromatic ethers with greater efficiency and under milder conditions. researchgate.net

Significance of Methylenebis Oxy Linkages in Chemical Architecture

The methylenebis(oxy) group, which consists of two oxygen atoms linked by a methylene (B1212753) (-CH2-) bridge, is a key structural motif that imparts specific properties to molecules. This linkage can be found in a variety of organic compounds, including polymers and complex organic molecules. ontosight.ai The presence of the methylenebis(oxy) linkage can influence a molecule's conformation, flexibility, and potential for hydrogen bonding. In polymer chemistry, this linkage contributes to the material's thermal stability and mechanical strength. The flexible nature of the ether linkages within the methylenebis(oxy) group can also impact the solubility and reactivity of the compound. ontosight.aiontosight.ai

Overview of Research Trajectories for Complex Aromatic Ether Systems

Systematic IUPAC Naming Conventions for 1,1'-[Methylenebis(oxy)]bis[4-methoxybenzene]

The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is 1-methoxy-4-[(4-methoxyphenoxy)methoxy]benzene . This systematic name is derived by treating one of the 4-methoxyphenoxy groups and the central methyleneoxy (-OCH₂O-) unit as a substituent on the other anisole ring.

Advanced Spectroscopic Characterization for Structural Confirmation

Due to the absence of publicly available experimental spectroscopic data for 4,4'-Methylenebis(oxy)anisole, this section will outline the expected spectroscopic characteristics based on the known structural features and data from analogous compounds. These predictions serve as a guide for the analysis of this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule.

Aromatic Protons: The protons on the two equivalent benzene (B151609) rings would likely appear as two sets of doublets in the aromatic region (typically δ 6.8-7.5 ppm). The protons ortho to the methoxy (B1213986) group would be upfield compared to the protons ortho to the oxygen of the methylenebis(oxy) bridge due to differing electronic effects.

Methylene (B1212753) Protons: The two protons of the central CH₂ group in the -O-CH₂-O- linker are expected to produce a singlet at a characteristic downfield chemical shift (likely in the range of δ 5.0-6.0 ppm) due to the deshielding effect of the two adjacent oxygen atoms.

Methoxy Protons: The six protons of the two equivalent methoxy (-OCH₃) groups would give a sharp singlet, typically around δ 3.8 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon skeleton.

Aromatic Carbons: Several signals would be expected in the aromatic region (δ 110-160 ppm). The carbon atoms directly attached to the oxygen atoms (C-O) would be the most downfield.

Methylene Carbon: The carbon of the central CH₂ group is expected to appear at a significantly downfield position (likely δ 90-100 ppm) due to being bonded to two oxygen atoms.

Methoxy Carbon: The carbon of the methoxy groups would resonate at a typical upfield position for such groups (around δ 55 ppm).

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

The IR and Raman spectra are complementary techniques that reveal the vibrational modes of the molecule.

C-O Stretching: Strong and characteristic C-O stretching vibrations are expected. The aromatic ether C-O stretch would likely appear in the region of 1230-1270 cm⁻¹. The C-O stretches of the acetal (B89532) group (-O-CH₂-O-) are anticipated to be strong and fall in the 1000-1200 cm⁻¹ range.

Aromatic C-H Stretching: These vibrations would be observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching of the methylene and methoxy groups would be found just below 3000 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region would confirm the presence of the benzene rings.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would confirm the molecular weight of the compound and provide insights into its fragmentation pathways. The nominal molecular weight of 4,4'-Methylenebis(oxy)anisole is 260 g/mol .

The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 260. Key fragmentation patterns could involve the cleavage of the C-O bonds of the acetal linkage. Expected fragment ions might include:

[M - OCH₂O-C₆H₄OCH₃]⁺: Loss of a 4-methoxyphenoxymethoxy radical.

[C₇H₇O]⁺: A fragment corresponding to the 4-methoxybenzyl cation (m/z 121).

[C₆H₅O]⁺: A fragment corresponding to the phenoxy cation (m/z 93).

[CH₂O-C₆H₄OCH₃]⁺: A fragment representing the 4-methoxyphenoxymethylene cation.

X-ray Crystallography for Solid-State Molecular Conformation and Packing (if applicable)

Should a suitable single crystal of 4,4'-Methylenebis(oxy)anisole be obtained, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state. It would also reveal the intermolecular interactions and the crystal packing arrangement. The conformation of the -O-CH₂-O- bridge and the relative orientation of the two anisole rings would be of particular interest.

Strategies for the Formation of the Methylenebis(oxy) Bridge

The construction of the core Ar-O-CH₂-O-Ar structure can be approached in two principal ways: the reaction of phenolic precursors with a one-carbon electrophile or the direct linkage of phenoxide anions with a methylene dihalide.

One viable, albeit less direct, pathway to 4,4'-Methylenebis(oxy)anisole involves a two-step condensation process starting from p-methoxyphenol.

The initial step is the base-catalyzed hydroxymethylation of the phenolic precursor. In this reaction, the electron-rich aromatic ring of p-methoxyphenol attacks formaldehyde, an electrophile. Due to the strong activating and ortho,para-directing nature of the hydroxyl group, the hydroxymethyl group (-CH₂OH) is installed selectively at the ortho position. For instance, the reaction of p-methoxyphenol with an aqueous solution of formaldehyde under basic conditions can produce 2-hydroxy-5-methoxybenzyl alcohol in high yield. rsc.org

The second step involves the acid-catalyzed condensation of the newly formed benzyl (B1604629) alcohol with a second molecule of p-methoxyphenol. Protonation of the benzylic alcohol group creates a good leaving group (water), which departs to form a resonance-stabilized benzyl carbocation. This electrophilic intermediate is then rapidly attacked by another molecule of p-methoxyphenol to form the diarylmethane product. However, this method more commonly leads to the formation of a direct C-C bridge (diphenylmethane derivatives) rather than the desired C-O-C ether bridge of 4,4'-Methylenebis(oxy)anisole. The formation of the bis(phenoxy)methane structure via this route is less common but has been observed as a byproduct in related reactions, such as the formation of bis(4-allyl-2-methoxyphenoxy)methane from eugenol (B1671780) precursors. ugm.ac.id

Table 1: Representative Data for the Hydroxymethylation of p-Methoxyphenol

The most direct and widely employed method for synthesizing 4,4'-Methylenebis(oxy)anisole is through a variation of the Williamson ether synthesis. byjus.com This pathway involves the reaction of two equivalents of a p-methoxyphenoxide salt with a suitable methylene dihalide, such as dichloromethane (B109758) (CH₂Cl₂) or dibromomethane (B42720) (CH₂Br₂).

In this procedure, p-methoxyphenol is first deprotonated with a strong base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form the corresponding sodium or potassium p-methoxyphenoxide. This phenoxide anion is a potent nucleophile. The subsequent introduction of a methylene dihalide results in a double nucleophilic substitution, where the phenoxide displaces both halide ions to form the desired methylenebis(oxy) bridge. The use of methylene chloride as an alkylating agent to create such "methylene bridging" is a known application in phase-transfer catalysis. phasetransfercatalysis.com This method is generally effective for producing symmetrical α,ω-diphenoxyalkanes. tandfonline.com

Table 2: Generalized Conditions for Williamson Synthesis of Bis-ethers

Investigation of Reaction Mechanisms in Synthesis

Understanding the mechanistic underpinnings of these synthetic strategies is crucial for optimizing reaction conditions and maximizing yields. The two primary pathways are governed by distinct, well-understood reaction mechanisms.

The formation of the 2-hydroxy-5-methoxybenzyl alcohol precursor in the condensation route proceeds via an electrophilic aromatic substitution mechanism. The key features of this mechanism are:

Activation of the Nucleophile : Under basic conditions, the phenolic proton of p-methoxyphenol is removed, forming the highly nucleophilic p-methoxyphenoxide ion.

Electrophile : The carbon atom of formaldehyde is electron-deficient and serves as the electrophile.

Nucleophilic Attack : The electron-rich aromatic ring of the phenoxide attacks the electrophilic carbon of formaldehyde. The presence of the powerful electron-donating O⁻ and -OCH₃ groups strongly activates the ring and directs the substitution to the positions ortho and para to the original hydroxyl group. Since the para position is already occupied by the methoxy group, the attack occurs exclusively at the ortho positions.

Protonation : Subsequent workup with a proton source neutralizes the intermediate to yield the final hydroxymethylphenol product. rsc.org

The Williamson ether synthesis pathway is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.com The synthesis of 4,4'-Methylenebis(oxy)anisole involves two sequential SN2 steps:

First Substitution : A p-methoxyphenoxide anion acts as a nucleophile and attacks one of the electrophilic carbon atoms of the methylene dihalide. This occurs via a backside attack, leading to the displacement of one halide ion and the formation of a C-O bond. The product of this first step is an intermediate, 4-(halomethoxy)anisole.

Second Substitution : A second molecule of p-methoxyphenoxide attacks the remaining electrophilic carbon of the 4-(halomethoxy)anisole intermediate. This displaces the second halide ion and forms the final 4,4'-Methylenebis(oxy)anisole product.

Because the reaction is an SN2 process, it is most efficient with primary alkyl halides like methylene dihalides, which are unhindered and not prone to competing elimination reactions. masterorganicchemistry.com

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental friendliness of both synthetic routes.

For the condensation pathway, both acid and base catalysts are employed. Zeolites, such as H-Mordenite, have been studied as heterogeneous acid catalysts for the hydroxymethylation of substituted phenols like guaiacol, a compound structurally related to p-methoxyphenol. researchgate.nettaylorfrancis.com These solid acids can offer advantages in terms of product selectivity and ease of separation.

For the Williamson ether synthesis route, Phase-Transfer Catalysis (PTC) is the most significant and widely used catalytic approach, particularly in industrial settings. byjus.com The reaction typically involves a solid-liquid or liquid-liquid two-phase system. The p-methoxyphenoxide salt is soluble in the aqueous phase (or exists as a solid), while the methylene dihalide is soluble in the organic phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), is essential to facilitate the reaction. quizlet.com The catalyst works by forming an ion pair with the phenoxide anion ([Q⁺][ArO⁻]), which is soluble in the organic phase. This allows the nucleophilic anion to be transported from the aqueous/solid phase into the organic phase where it can react with the electrophilic methylene dihalide. quizlet.comscribd.com This technique overcomes the mutual insolubility of the reactants, dramatically increasing the reaction rate and allowing the use of milder conditions. tandfonline.com

Table 3: Catalytic Systems for Synthesis

Isolation and Purification Techniques for Synthetic Products

The successful synthesis of 4,4'-Methylenebis(oxy)anisole and its analogues is critically dependent on effective isolation and purification protocols. These final steps are essential to remove unreacted starting materials, catalysts, and byproducts, yielding a compound of high purity suitable for its intended application and characterization. The choice of purification method is dictated by the physical and chemical properties of the target compound and its impurities, such as polarity, solubility, and crystallinity. Commonly employed techniques include chromatographic separation and recrystallization, often used in combination to achieve the desired level of purity.

Chromatographic techniques are powerful tools for the separation of complex mixtures based on the differential partitioning of components between a stationary phase and a mobile phase. For the purification of 4,4'-Methylenebis(oxy)anisole and its analogues, preparative High-Performance Liquid Chromatography (HPLC) is a particularly effective method, especially for isolating high-purity samples.

Preparative HPLC operates on the same principles as analytical HPLC but is designed to handle larger quantities of material, making it suitable for the isolation of products from a reaction mixture. The selection of the stationary and mobile phases is crucial for achieving optimal separation.

Research Findings:

Studies on the purification of 4,4'-Methylenebis(oxy)anisole and related diarylmethane derivatives have demonstrated the utility of reversed-phase HPLC. evitachem.comambeed.com In this mode of chromatography, a nonpolar stationary phase is used in conjunction with a polar mobile phase. As the mobile phase passes through the column, less polar compounds, such as 4,4'-Methylenebis(oxy)anisole, tend to have a stronger affinity for the stationary phase and thus elute later than more polar impurities.

A common mobile phase for the separation of anisole derivatives consists of a mixture of acetonitrile (B52724) and water, often with the addition of a small amount of acid, such as phosphoric acid or formic acid, to improve peak shape and resolution. evitachem.comambeed.com The use of formic acid is particularly advantageous when the fractions are to be analyzed by mass spectrometry (MS), as it is a volatile acid compatible with MS detection.

The choice of the stationary phase is also a critical parameter. Columns packed with C18-functionalized silica (B1680970) are widely used for reversed-phase chromatography due to their high hydrophobicity and resolving power. ambeed.com Other specialized reversed-phase columns, such as those with low silanol (B1196071) activity, can also provide excellent separation for this class of compounds. evitachem.com

For the purification of related diarylmethane scaffolds, flash column chromatography on silica gel is also a widely reported and effective technique. rochester.edusigmaaldrich.com This method utilizes a stationary phase of silica gel and a mobile phase typically consisting of a mixture of a nonpolar solvent (e.g., petroleum ether or hexane) and a more polar solvent (e.g., ethyl acetate). The polarity of the mobile phase is optimized to achieve the desired separation of the target compound from impurities.

The following interactive data table summarizes typical chromatographic conditions used for the purification of 4,4'-Methylenebis(oxy)anisole and related analogues.

| Compound Class | Chromatographic Method | Stationary Phase | Mobile Phase | Detection | Reference |

| 4,4'-Methylenebis(oxy)anisole | Preparative RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | UV/MS | evitachem.com |

| Anisole Derivatives | Preparative RP-HPLC | Inertsil C-18 (5 µm) | Water, Acetonitrile (gradient) | UV (220 nm) | ambeed.com |

| Diarylmethane Derivatives | Flash Column Chromatography | Silica Gel | Petroleum Ether, Ethyl Acetate | TLC/UV | rochester.edu |

| Diarylmethane Derivatives | Flash Column Chromatography | Silica Gel | n-Hexane, Ethyl Acetate | TLC/UV | sigmaaldrich.com |

Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature, while impurities will either be highly soluble or insoluble at all temperatures.

For 4,4'-Methylenebis(oxy)anisole, which is a solid at room temperature, recrystallization is a viable and effective purification method. The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol.

Research Findings:

While specific, detailed recrystallization protocols for 4,4'-Methylenebis(oxy)anisole are not extensively documented in readily available literature, information on its solubility and the purification of analogous compounds provides a strong basis for developing effective procedures. 4,4'-Methylenebis(oxy)anisole is reported to be soluble in organic solvents such as ethanol. evitachem.com This suggests that ethanol, or a mixture containing ethanol, could be a suitable solvent for its recrystallization.

General principles of recrystallization for aromatic ethers and diarylmethane derivatives often involve the use of single or mixed solvent systems. For compounds of moderate polarity, like 4,4'-Methylenebis(oxy)anisole, common solvent choices include alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and chlorinated solvents (e.g., dichloromethane), often in combination with a less polar "anti-solvent" such as hexane (B92381) or heptane.

A general recrystallization protocol would involve dissolving the crude 4,4'-Methylenebis(oxy)anisole in a minimum amount of a suitable hot solvent. The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts, tend to remain in the solution. The purified crystals can then be isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.

The following interactive data table provides a list of potential recrystallization solvents and solvent systems for 4,4'-Methylenebis(oxy)anisole and its analogues, based on the purification of structurally similar compounds.

| Compound Class | Potential Recrystallization Solvents/Systems | General Protocol | Reference |

| 4,4'-Methylenebis(oxy)anisole | Ethanol, Methanol (B129727), Ethanol/Water, Acetone/Water | Dissolve in minimum hot solvent, cool slowly, filter, wash with cold solvent, and dry. | evitachem.comrochester.edu |

| Diarylmethane Derivatives | Methylene Chloride, Methylene Chloride/Diethyl Ether | The crude product is dissolved and allowed to crystallize. | rsc.org |

| Bis(indolyl)methane Derivatives | Hot Methylene Chloride | The solid product is filtered and recrystallized from hot methylene chloride. | umich.edu |

| Anisole Derivatives | Heptane/Ethyl Acetate, Methanol/Water | Solubility data is gathered to determine the optimal solvent system for crystallization. | rochester.edu |

Chemical Reactivity and Derivative Synthesis of 4,4 Methylenebis Oxy Anisole

Reactivity of the Aromatic Rings towards Electrophilic and Nucleophilic Reagents

The electron-donating nature of the oxygen atoms, both from the methoxy (B1213986) groups and the ether linkages of the bridge, significantly enhances the electron density of the two anisole (B1667542) rings. This heightened nucleophilicity makes the aromatic rings highly susceptible to attack by electrophiles. Consequently, 4,4'-Methylenebis(oxy)anisole readily undergoes a variety of electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions. organicmystery.com

Conversely, the high electron density on the aromatic rings renders them unreactive towards nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups to decrease the electron density of the ring and stabilize the intermediate Meisenheimer complex, which are absent in the structure of 4,4'-Methylenebis(oxy)anisole. youtube.comyoutube.com Nucleophilic attack on the aromatic core of this compound is therefore not a feasible pathway under standard conditions.

Regioselectivity and Electronic Effects of Methoxy and Methylenebis(oxy) Groups

The regiochemical outcome of electrophilic substitution on the aromatic rings of 4,4'-Methylenebis(oxy)anisole is governed by the powerful directing effects of the oxygen-containing substituents. The methoxy group (-OCH₃) is a strong activating and ortho, para-directing group. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic π-system, increasing the electron density at the positions ortho and para to the methoxy group. This resonance-based electron donation outweighs the inductive electron-withdrawing effect of the electronegative oxygen atom.

Similarly, the methylenebis(oxy) bridge, specifically the ether oxygen atoms attached to the aromatic rings, also functions as a strong activating, ortho, para-directing group for the same reasons. In the case of 4,4'-Methylenebis(oxy)anisole, the para position relative to the ether linkage of the bridge is occupied by the methoxy group. Therefore, electrophilic attack is predominantly directed to the positions ortho to the ether oxygen of the methylenebis(oxy) group (C2 and C6 positions) and the position ortho to the methoxy group (C3 and C5 positions).

Considering the combined influence of both the methoxy and the bridging ether oxygen, the positions ortho to the bridging oxygen (C2 and C6) are expected to be the most activated and, consequently, the primary sites for electrophilic substitution.

Transformations Involving the Methylenebis(oxy) Bridge

The methylenebis(oxy) bridge is a key structural feature that can also participate in various chemical transformations, offering pathways to either modify the linker or to cleave the molecule into its constituent phenolic units.

Cleavage Reactions of the Ether Linkages

The ether linkages within the methylenebis(oxy) bridge, which can be considered as a formal acetal (B89532) of formaldehyde (B43269) with two molecules of p-methoxyphenol, are susceptible to cleavage under acidic conditions. organic-chemistry.org Protonation of one of the ether oxygens creates a good leaving group, facilitating nucleophilic attack by a suitable nucleophile, leading to the scission of the C-O bond. This reaction can be utilized to regenerate the corresponding p-methoxyphenol derivative. The specific conditions required for cleavage, such as the strength of the acid and the reaction temperature, will influence the reaction rate and yield.

Reactions at the Methylene (B1212753) Bridge Carbon Atom

The methylene (-CH₂-) carbon atom of the bridge, being flanked by two oxygen atoms, is at a higher oxidation state and is generally less reactive than the methylene group in a simple diphenylmethane (B89790) derivative. However, in analogous diphenylmethane compounds, the methylene protons exhibit mild acidity and can be removed by a strong base to form a carbanion. wikipedia.org This carbanion can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides, allowing for the introduction of substituents at the methylene bridge. wikipedia.org Furthermore, oxidation of the methylene bridge in diphenylmethane derivatives with strong oxidizing agents can lead to the formation of a benzophenone-type structure. slideshare.netscribd.comfirsthope.co.in While specific studies on 4,4'-Methylenebis(oxy)anisole are limited, similar reactivity at the methylene bridge can be anticipated under appropriate reaction conditions.

Synthesis of Novel Derivatives and Analogues for Research Purposes

The inherent reactivity of 4,4'-Methylenebis(oxy)anisole makes it a valuable starting material for the synthesis of a variety of derivatives with potential applications in different areas of chemical research. The introduction of new functional groups can be achieved through the reactions discussed previously.

Introduction of Functional Groups for Further Chemical Modification

The high reactivity of the aromatic rings towards electrophilic substitution provides a straightforward strategy for the introduction of a wide range of functional groups. For example, nitration would introduce nitro groups, which can be subsequently reduced to amino groups. These amino groups can then be further modified, for instance, through diazotization reactions to introduce other functionalities. Halogenation introduces a handle for cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. Friedel-Crafts acylation can introduce ketone functionalities, which can serve as a starting point for a variety of other transformations. The ability to selectively functionalize the aromatic rings opens up a vast chemical space for the creation of novel derivatives of 4,4'-Methylenebis(oxy)anisole for various research purposes.

Data Tables

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 4,4'-Methylenebis(oxy)anisole

| Position | Activating Groups | Predicted Reactivity |

| 2, 2' | ortho to -OCH₂O- | Highly Activated |

| 3, 3' | ortho to -OCH₃, meta to -OCH₂O- | Activated |

| 5, 5' | meta to -OCH₃, ortho to -OCH₂O- | Highly Activated |

| 6, 6' | ortho to -OCH₂O- | Highly Activated |

Table 2: Potential Transformations of 4,4'-Methylenebis(oxy)anisole

| Reaction Type | Reagents and Conditions | Potential Products |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃/H₂SO₄, RCOCl/AlCl₃) | Substituted 4,4'-Methylenebis(oxy)anisole derivatives |

| Ether Cleavage | Strong acid (e.g., HBr, HI) | p-Methoxyphenol derivatives |

| Reaction at Methylene Bridge | Strong base followed by electrophile (e.g., n-BuLi then R-X) | Substituted methylene bridge derivatives |

| Oxidation of Methylene Bridge | Strong oxidizing agent (e.g., KMnO₄, CrO₃) | Benzophenone-type derivative |

Preparation of Isomeric Forms or Structurally Related Compounds

The synthesis of isomers of 4,4'-Methylenebis(oxy)anisole, namely the 2,4'- and 2,2'-isomers, as well as structurally related compounds, fundamentally relies on the electrophilic substitution reaction between a methoxyphenol derivative and a formaldehyde equivalent. The reaction is typically catalyzed by an acid or a base, which activates the formaldehyde molecule to attack the electron-rich aromatic ring of the anisole moiety. The methoxy group is an activating, ortho-, para-directing group, meaning that substitution will preferentially occur at the positions ortho and para to it.

In the case of the precursor p-methoxyphenol (4-methoxyphenol), the positions ortho to the hydroxyl group (and meta to the methoxy group) are the primary sites for electrophilic attack. However, the synthesis of the specific isomers of 4,4'-Methylenebis(oxy)anisole involves the reaction of anisole itself or a precursor that leads to the desired substitution pattern. The core reaction is the condensation of two anisole rings with a methylene bridge derived from formaldehyde or a precursor like methylal (dimethoxymethane). google.comprepchem.com

The acid-catalyzed condensation of phenols with formaldehyde is a well-established method for producing methylene-bridged bisphenols. researchgate.net The mechanism involves the protonation of formaldehyde, which generates a highly electrophilic species that attacks the activated ortho and para positions of the phenol (B47542) ring. stackexchange.com A similar principle applies to the synthesis of methylene-bridged anisole derivatives. The reaction of an appropriate methoxyphenol with formaldehyde under acidic conditions leads to a mixture of isomers, including the desired 2,2'-, 2,4'-, and 4,4'-methylenebis(oxy)anisole structures. The relative yields of these isomers are influenced by reaction conditions such as temperature, catalyst, and the molar ratio of reactants.

For instance, the synthesis of structurally analogous compounds like 2,2'-methylenebis(4,6-dialkylphenols) has been achieved by reacting 2,4-dialkylphenols with formaldehyde or its acetals in the presence of an acid catalyst. google.comgoogle.com These syntheses provide a model for the preparation of the isomeric forms of 4,4'-Methylenebis(oxy)anisole.

General Synthetic Approach

A general approach for synthesizing a mixture of methylenebis(oxy)anisole isomers involves the slow addition of formaldehyde or a formaldehyde equivalent to a solution of anisole in the presence of a strong acid catalyst, such as sulfuric acid or methanesulfonic acid. google.com The reaction temperature is carefully controlled to manage the rate of reaction and minimize the formation of polymeric byproducts.

Electrophilic Attack: The protonated formaldehyde acts as the electrophile.

Formation of Benzyl (B1604629) Alcohol Intermediate: The electrophile attacks the anisole ring, primarily at the ortho and para positions, to form hydroxymethylanisole intermediates.

Condensation: These intermediates are then protonated and lose water to form a benzylic carbocation. This carbocation is a potent electrophile that rapidly attacks another anisole molecule, forming the methylene bridge and yielding the final product.

The distribution of the 2,2'-, 2,4'-, and 4,4'- isomers is dictated by the relative reactivity of the ortho and para positions on the anisole ring and steric hindrance. Separation of the resulting isomeric mixture can typically be achieved through techniques such as fractional distillation or chromatography.

Detailed research findings on the synthesis of structurally similar compounds provide insight into the specific conditions that can be employed.

| Product | Starting Phenol | Methylene Source | Catalyst | Temperature (°C) | Yield (%) | Reference |

| 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | 4-Methyl-2-tert-butylphenol | Methylal | Sulfuric Acid | 60-70 | 98 | google.com |

| 2,2'-Methylenebis(6-cyclohexyl-4-methylphenol) | 2-Cyclohexyl-p-cresol | 40% Formaldehyde aq. | Methanesulfonic Acid | 95 | 18 (recrystallized) | google.com |

| Bis(2,5-dimethoxy-4-methylphenyl)methane | 1,4-Dimethoxy-2-methylbenzene | N-(Hydroxymethyl)trifluoroacetamide | Not Specified | Not Specified | Minor Product | nih.gov |

This table is interactive. Users can sort and filter the data.

The synthesis of bis(3,5-dimethyl-4-amino phenyl)-4'-methoxy phenyl methane, another structurally related compound, further illustrates the versatility of methylene bridge formation in aromatic systems, leading to complex molecules with specific properties. sci-hub.se The fundamental reaction remains the condensation of an activated aromatic ring with a one-carbon electrophile.

Computational and Theoretical Investigations of 4,4 Methylenebis Oxy Anisole

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to provide a detailed picture of electron distribution and its consequences for molecular behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. acs.orgaps.org For a molecule like 4,4'-Methylenebis(oxy)anisole, DFT can be employed to predict a variety of key properties.

A typical DFT study would begin with geometry optimization to find the lowest energy arrangement of atoms. From this optimized structure, a wealth of information can be derived. The distribution of electrons is described by the molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule.

Furthermore, DFT calculations can provide insights into the molecule's reactivity through the analysis of the molecular electrostatic potential (MESP). The MESP map highlights regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. For 4,4'-Methylenebis(oxy)anisole, the oxygen atoms of the methoxy (B1213986) groups would be expected to be regions of negative potential, while the hydrogen atoms of the methyl groups and the aromatic rings would exhibit positive potential.

Table 1: Hypothetical DFT-Calculated Properties for 4,4'-Methylenebis(oxy)anisole

| Property | Calculated Value |

| Total Energy (Hartree) | -845.12345 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -0.15 |

| HOMO-LUMO Gap (eV) | 6.10 |

| Dipole Moment (Debye) | 1.85 |

Note: The values in this table are illustrative and represent typical results that would be obtained from a DFT calculation (e.g., using the B3LYP functional with a 6-311G(d,p) basis set). They are not based on published experimental or computational data for this specific molecule.

For situations demanding higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be utilized. nih.gov Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory offer a more rigorous treatment of electron correlation than standard DFT functionals.

While computationally more expensive, these methods can serve as a benchmark for DFT results. For 4,4'-Methylenebis(oxy)anisole, high-accuracy ab initio calculations could be used to refine the geometric parameters and relative energies of different conformers. This is particularly important for understanding the subtle interplay of forces that govern the molecule's preferred shape.

The flexible methylene (B1212753) bridge and the rotatable methoxy groups in 4,4'-Methylenebis(oxy)anisole give rise to a complex conformational landscape. A potential energy surface (PES) can be mapped out by systematically changing key dihedral angles (e.g., the C-O-C-C angles of the methoxy groups and the C-O-CH2-O-C angle of the central bridge) and calculating the energy at each point.

Molecular Dynamics and Molecular Mechanics Simulations

While quantum chemical calculations are excellent for understanding static molecular properties, molecular dynamics (MD) and molecular mechanics (MM) simulations are essential for exploring the dynamic nature of molecules over time. nih.gov

MD simulations can provide a detailed picture of the conformational flexibility of 4,4'-Methylenebis(oxy)anisole in a condensed phase (e.g., in a solvent or in the solid state). By solving Newton's equations of motion for all atoms in the system, MD simulations can track the molecule's trajectory over time, revealing how it samples different conformations.

These simulations would allow for the study of rotational isomerism of the methoxy groups and the flexing of the central methylene bridge. The frequency and timescale of these motions could be analyzed, providing a deeper understanding of the molecule's behavior under realistic conditions. The choice of force field, a set of parameters that describes the potential energy of the system, is crucial for the accuracy of MM and MD simulations.

In a condensed phase, molecules of 4,4'-Methylenebis(oxy)anisole will interact with each other. MD simulations are particularly well-suited to study these intermolecular interactions. researchgate.net The simulations can reveal how molecules pack together in the solid state or how they might aggregate in solution.

Analysis of the radial distribution functions from an MD simulation can provide information about the average distance and coordination number of neighboring molecules. This would help to understand the nature of the non-covalent interactions, such as van der Waals forces and potential weak hydrogen bonds, that govern the aggregation behavior. Understanding these interactions is key to predicting macroscopic properties like solubility and melting point.

Theoretical Studies on Reaction Mechanisms

Theoretical studies focused on reaction mechanisms unravel the intricate details of how 4,4'-Methylenebis(oxy)anisole is formed and degraded. These investigations are fundamental to optimizing synthetic routes and predicting the compound's stability under various conditions.

The formation of 4,4'-Methylenebis(oxy)anisole typically involves the reaction of an anisole (B1667542) derivative with a methylene-donating agent. Transition state analysis using computational methods, such as Density Functional Theory (DFT), is pivotal in identifying the most plausible reaction pathways. These calculations determine the geometries and energies of the reactants, transition states, intermediates, and products along a potential energy surface.

Pathways for the degradation of 4,4'-Methylenebis(oxy)anisole can also be explored, such as cleavage of the methylene bridge or the ether linkages. These studies are crucial for understanding the compound's environmental fate and potential for metabolic breakdown. For instance, the hydrodeoxygenation of related anisole compounds has been modeled to understand the catalytic cleavage of C-O bonds, a potential degradation route. jmcs.org.mx

Table 1: Illustrative Transition State Analysis Data for a Hypothetical Reaction Step (Note: This table is illustrative as specific data for 4,4'-Methylenebis(oxy)anisole was not found in the searched literature. The values represent typical outputs of such an analysis.)

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| 1 | Reactants | 0.0 | Distances of reacting atoms > 3 Å |

| 2 | Transition State | +25.5 | Partial C-C bond formation (e.g., 2.1 Å) |

| 3 | Intermediate | +5.2 | Fully formed new C-C bond |

| 4 | Transition State | +15.8 | Partial C-O bond breaking (e.g., 1.9 Å) |

| 5 | Products | -10.0 | Separated product molecules |

Kinetic modeling translates the energetic information from reaction pathway analysis into predictive models of reaction rates. By applying principles like the Transition State Theory, rate constants for individual elementary steps can be calculated. These constants are then used to build a comprehensive kinetic model that can simulate the concentration of reactants, intermediates, and products over time under different conditions (e.g., temperature, pressure, catalyst presence).

Kinetic models for the hydrodeoxygenation of anisole, a related process, have been developed using a Langmuir-Hinshelwood mechanism. jmcs.org.mx Such models consider the adsorption of reactants onto a catalyst surface, surface reactions, and desorption of products. jmcs.org.mx A similar approach could be applied to model the catalytic degradation of 4,4'-Methylenebis(oxy)anisole, providing insights into its stability and the conditions required for its controlled breakdown. The model would incorporate rate equations derived from the proposed elementary reaction steps, with rate constants informed by computational chemistry.

Electronic Properties Analysis

The analysis of the electronic properties of 4,4'-Methylenebis(oxy)anisole is essential for understanding its reactivity, intermolecular interactions, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For 4,4'-Methylenebis(oxy)anisole, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) rings, specifically the π-system and the oxygen lone pairs. The LUMO would be an antibonding π* orbital distributed over the aromatic rings. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This information is crucial for predicting how the molecule will interact with electrophiles and nucleophiles. For instance, an electrophilic attack is likely to occur at sites where the HOMO density is highest. masterorganicchemistry.com

Table 2: Representative Frontier Molecular Orbital Energies for Anisole Derivatives (Note: This table is based on data for related anisole compounds as specific values for 4,4'-Methylenebis(oxy)anisole were not available. nih.govfigshare.com Values are for illustrative purposes.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Anisole | -8.21 | -0.15 | 8.06 |

| 4-Methylanisole | -8.05 | -0.10 | 7.95 |

| 2-tert-butyl-5-methyl anisole | -6.32 | -0.98 | 5.34 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bond interactions. uni-muenchen.de This method localizes orbitals to describe electron density distribution in terms of chemical bonds and lone pairs. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net Regions of negative potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are attractive to nucleophiles. uni-muenchen.deresearchgate.net

In 4,4'-Methylenebis(oxy)anisole, the MEP map would be expected to show significant negative potential around the oxygen atoms of the methoxy groups due to their high electronegativity and lone pairs of electrons. researchgate.net These sites would be the most likely points for interaction with protons or other electrophiles. researchgate.netijert.org The aromatic rings would exhibit a moderately negative potential due to the π-electron cloud, while the hydrogen atoms, particularly those on the methylene bridge and methyl groups, would show a positive potential. This detailed map of charge distribution is invaluable for understanding hydrogen bonding capabilities, intermolecular interactions, and the initial steps of chemical reactions. ucsb.edu

Advanced Analytical Methodologies for the Characterization and Quantification of 4,4 Methylenebis Oxy Anisole

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analytical workflow for 4,4'-Methylenebis(oxy)anisole, enabling its separation from related substances, starting materials, and degradation products. The choice of technique is dictated by the analyte's properties and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile or thermally labile compounds like 4,4'-Methylenebis(oxy)anisole. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve the desired separation.

Method development typically begins with the selection of an appropriate stationary phase. For a molecule with the polarity and structure of 4,4'-Methylenebis(oxy)anisole, a reversed-phase column, such as a C18, is often the preferred choice. The mobile phase composition, usually a mixture of an aqueous component (like water with a buffer or acid modifier) and an organic solvent (such as acetonitrile (B52724) or methanol), is then optimized to achieve adequate retention and resolution.

Once optimal chromatographic conditions are established, the method must be validated according to guidelines, such as those from the International Council for Harmonisation (ICH), to ensure its reliability, accuracy, and precision. nih.gov Validation encompasses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by recovery studies on spiked samples. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

| Parameter | Typical Condition/Value |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | ~0.05 µg/mL |

| LOQ | ~0.15 µg/mL |

Gas Chromatography (GC) for Volatile or Derivatized Forms

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. chromtech.com For semi-volatile compounds or those with poor thermal stability, GC analysis can be challenging. 4,4'-Methylenebis(oxy)anisole, due to its molecular weight and polarity, may exhibit limited volatility, making direct GC analysis difficult.

To overcome this, derivatization is often employed. This process chemically modifies the analyte to produce a derivative with improved chromatographic properties, such as increased volatility and thermal stability. researchgate.net For a compound like 4,4'-Methylenebis(oxy)anisole, or more commonly for related compounds with active hydrogens (e.g., phenolic precursors), several derivatization strategies can be considered:

Silylation: This is one of the most common derivatization methods, where an active hydrogen is replaced by an alkylsilyl group, such as a trimethylsilyl (B98337) (TMS) group. chromtech.com This reduces the polarity and increases the volatility of the compound.

Acylation: This technique introduces an acyl group into the molecule, reacting with highly polar functional groups. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) are used to create stable and volatile derivatives. gcms.czcolostate.edu

Alkylation: This method is used to modify compounds with acidic hydrogens, such as phenols, by forming esters or ethers, thereby reducing molecular polarity. colostate.edu

The choice of derivatization reagent is critical and depends on the functional groups present in the analyte and any potential impurities. chromtech.comslideshare.net A successful derivatization reaction should be rapid, quantitative, and produce a single, stable derivative without unwanted byproducts. chromtech.com

| Derivatization Type | Reagent | Target Functional Groups | Key Advantage |

|---|---|---|---|

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Hydroxyls, Carboxylic Acids | Forms volatile and thermally stable TMS-ethers. dphen1.com |

| Acylation | TFAA (Trifluoroacetic Anhydride) | Alcohols, Phenols, Amines | Creates highly volatile derivatives suitable for ECD detection. gcms.cz |

| Alkylation | Pentafluorobenzyl Bromide (PFBBr) | Phenols, Carboxylic Acids | Forms stable esters and ethers, enhancing sensitivity. gcms.cz |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in substantial improvements in analytical performance.

The primary advantages of UPLC for the analysis of 4,4'-Methylenebis(oxy)anisole include:

Enhanced Resolution: The smaller particle size leads to higher separation efficiency, allowing for the baseline resolution of closely eluting impurities from the main analyte peak. This is particularly crucial for accurate impurity profiling.

Increased Speed: The higher optimal linear velocity of smaller particles allows for the use of higher flow rates without a loss of efficiency, significantly reducing analysis times. A typical HPLC run of 15-30 minutes can often be shortened to 1-5 minutes with UPLC.

Improved Sensitivity: UPLC peaks are narrower and taller, leading to an increase in peak height and a better signal-to-noise ratio, which translates to lower detection and quantification limits.

The principles of method development for UPLC are similar to those for HPLC, involving the optimization of the column, mobile phase, and temperature. However, the instrumentation must be specifically designed to handle the high backpressures generated by the sub-2 µm particle columns.

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation technique with a detection technique, provide an unparalleled level of analytical power, offering both separation and structural identification capabilities.

LC-Mass Spectrometry (LC-MS/MS) for Identification and Quantification in Complex Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.gov It is the method of choice for quantifying trace levels of compounds in complex matrices such as biological fluids, environmental samples, or food products. shimadzu.com

In an LC-MS/MS system, the eluent from the LC column is introduced into an ion source (e.g., Electrospray Ionization - ESI), where the analyte molecules are ionized. These ions are then guided into the mass spectrometer. For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used. forensicrti.org

The MRM process involves:

Q1 (First Quadrupole): Selects the precursor ion (the ionized molecule of 4,4'-Methylenebis(oxy)anisole).

Q2 (Collision Cell): The precursor ion is fragmented by collision with an inert gas (e.g., argon).

Q3 (Third Quadrupole): Selects a specific, characteristic product ion for detection.

This process of selecting a specific precursor ion and monitoring a unique product ion is known as a "transition." forensicrti.org It is extremely selective, as it filters out most other ions from the sample matrix, resulting in a very low chemical background and high sensitivity. researchgate.net For reliable quantification, at least two MRM transitions are typically monitored for each analyte. forensicrti.org

| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Transition Type | Optimized Collision Energy (eV) |

|---|---|---|---|---|

| 4,4'-Methylenebis(oxy)anisole | 245.1 | 121.1 | Quantifier | 25 |

| 91.1 | Qualifier | 35 |

GC-Mass Spectrometry (GC-MS) for Volatile Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of mass spectrometry. It is an ideal technique for the identification and quantification of volatile and semi-volatile organic compounds. researchgate.net In the context of 4,4'-Methylenebis(oxy)anisole analysis, GC-MS is primarily used for two purposes:

Analysis of the Derivatized Compound: As discussed in the GC section, derivatization can make the compound amenable to GC analysis. The mass spectrometer provides definitive identification of the derivatized peak based on its mass spectrum and fragmentation pattern.

Identification of Volatile Impurities and Degradation Products: GC-MS is highly effective for identifying unknown volatile compounds in a sample. During synthesis or upon degradation, small volatile molecules may be formed. Headspace GC-MS, a technique where the vapor above a sample is injected, is particularly useful for this application. africanjournalofbiomedicalresearch.com

The mass spectrometer ionizes the molecules eluting from the GC column (typically via Electron Ionization - EI), causing them to fragment in a reproducible manner. This fragmentation pattern acts as a "chemical fingerprint." By comparing the acquired mass spectrum of an unknown peak to a spectral library (such as the NIST library), a confident identification can often be made. whitman.edu For aromatic ethers like 4,4'-Methylenebis(oxy)anisole, characteristic fragmentation includes cleavage at the β-bond to the aromatic ring and cleavage of the ether bond itself. whitman.eduwhitman.edublogspot.com

| Parameter | Typical Condition/Value |

|---|---|

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | 50°C (2 min), ramp to 280°C at 10°C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

| Source Temperature | 230°C |

Advanced Sample Preparation Strategies

The accurate quantification of 4,4'-Methylenebis(oxy)anisole, particularly at trace levels in complex matrices, necessitates sophisticated sample preparation strategies that enhance analyte concentration and remove interfering substances. Modern analytical workflows prioritize methods that are not only efficient and sensitive but also align with the principles of green chemistry by minimizing solvent consumption and waste generation.

Microextraction Techniques for Trace Analysis

Microextraction techniques have emerged as powerful tools for the preconcentration of trace analytes from various sample matrices. These methods are characterized by their high enrichment factors, reduced solvent usage, and compatibility with a range of analytical instruments. While specific applications of microextraction for 4,4'-Methylenebis(oxy)anisole are not extensively documented in the literature, the physicochemical properties of this compound suggest its suitability for several established microextraction approaches, drawing parallels from methodologies developed for other bisphenol analogues and methoxy-substituted aromatic compounds.

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. The resulting cloudy solution provides a large surface area for the efficient transfer of the analyte from the sample matrix to the extraction solvent. For a non-polar compound like 4,4'-Methylenebis(oxy)anisole, a high-density chlorinated solvent such as tetrachloroethylene (B127269) could serve as the extraction solvent, while a miscible organic solvent like acetonitrile or methanol (B129727) would be a suitable disperser. Key parameters for optimization would include the type and volume of both the extraction and disperser solvents, the pH of the sample, and the salt concentration to enhance extraction efficiency through the salting-out effect.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method that utilizes a fused silica (B1680970) fiber coated with a stationary phase to adsorb analytes from a sample. For the analysis of a semi-volatile compound like 4,4'-Methylenebis(oxy)anisole, a non-polar polydimethylsiloxane (B3030410) (PDMS) or a mixed-phase PDMS/Divinylbenzene (DVB) fiber would likely be effective. The extraction can be performed either by direct immersion of the fiber into a liquid sample or by exposing it to the headspace above a solid or liquid sample. Optimization of parameters such as extraction time, temperature, and sample agitation is crucial for achieving high sensitivity and reproducibility.

Illustrative Optimization of SPME Parameters for Trace Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition (Hypothetical) |

| Fiber Coating | PDMS | PDMS/DVB | Carboxen/PDMS | PDMS/DVB |

| Extraction Time (min) | 30 | 45 | 60 | 45 |

| Extraction Temp. (°C) | 50 | 60 | 70 | 60 |

| Agitation Speed (rpm) | 250 | 500 | 750 | 500 |

| Desorption Time (s) | 60 | 120 | 180 | 120 |

This table presents a hypothetical optimization strategy for SPME analysis of 4,4'-Methylenebis(oxy)anisole based on typical parameters for similar analytes.

Solvent Selection and Optimization for Analytical Purity and Recovery

The choice of solvent is a critical factor in sample preparation for the analysis of 4,4'-Methylenebis(oxy)anisole, impacting both the extraction efficiency and the purity of the final extract. The ideal solvent should exhibit high solubility for the analyte, be compatible with the subsequent analytical technique (e.g., GC-MS or HPLC), and have a low potential for co-extracting interfering matrix components.

For liquid-liquid extraction (LLE) or solid-phase extraction (SPE) elution, solvents with a polarity that closely matches that of 4,4'-Methylenebis(oxy)anisole are generally preferred. Given its structure, which includes two anisole (B1667542) rings linked by a methylene (B1212753) bridge, the compound is expected to be soluble in a range of organic solvents.

Solvent Selection Considerations:

Polarity: A solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate, would likely provide good solubility for 4,4'-Methylenebis(oxy)anisole.

Volatility: For GC-based analysis, a volatile solvent that is easily removed without significant loss of the analyte is advantageous.

Purity: High-purity solvents are essential to avoid the introduction of contaminants that could interfere with the analysis.

Compatibility: The chosen solvent must be compatible with the analytical column and detector. For instance, in reversed-phase HPLC, a mobile phase consisting of acetonitrile or methanol mixed with water is common.

Optimization of Solvent Extraction for High Recovery

The optimization of solvent extraction involves a systematic evaluation of different solvents and their mixtures to maximize the recovery of the target analyte. A design of experiments (DoE) approach can be employed to efficiently screen and optimize solvent composition, pH, and extraction time.

Hypothetical Solvent Screening for Extraction Recovery

| Solvent/Solvent Mixture | Analyte Recovery (%) | Matrix Interference |

| Hexane (B92381) | 75 | Low |

| Dichloromethane | 92 | Moderate |

| Ethyl Acetate | 88 | Moderate |

| Acetonitrile | 85 | High |

| Dichloromethane/Hexane (1:1) | 95 | Low |

This table illustrates a hypothetical screening of solvents for the extraction of 4,4'-Methylenebis(oxy)anisole, highlighting the trade-off between recovery and matrix effects.

Spectrophotometric and Spectrofluorometric Analysis (if applicable)

While chromatographic methods coupled with mass spectrometry are the primary techniques for the quantification of 4,4'-Methylenebis(oxy)anisole, spectrophotometric and spectrofluorometric methods could potentially be employed for screening or in situations where chromatographic instrumentation is unavailable. The applicability of these techniques is contingent on the compound possessing suitable chromophoric and fluorophoric properties.

The molecular structure of 4,4'-Methylenebis(oxy)anisole, containing two substituted benzene (B151609) rings, suggests that it will exhibit absorption in the ultraviolet (UV) region of the electromagnetic spectrum. The methoxy (B1213986) groups on the phenyl rings are auxochromes that can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The UV-Vis spectrum would likely show characteristic absorbance peaks that could be used for quantification, provided that there are no interfering substances that absorb at the same wavelength.

The fluorescence properties of 4,4'-Methylenebis(oxy)anisole are less predictable without experimental data. Anisole itself is known to be fluorescent. The presence of the methylene bridge and the substitution pattern on the aromatic rings will influence the fluorescence quantum yield and the excitation and emission wavelengths. If the compound is fluorescent, spectrofluorometry could offer a highly sensitive and selective method for its determination. The large Stokes shift (the difference between the excitation and emission maxima) often observed in aromatic compounds can help to reduce background interference.

Hypothetical Spectroscopic Properties of 4,4'-Methylenebis(oxy)anisole

| Spectroscopic Parameter | Estimated Value |

| UV-Vis Absorption Maximum (λmax) | ~275 nm |

| Molar Absorptivity (ε) | ~3000 L mol⁻¹ cm⁻¹ |

| Fluorescence Excitation Maximum (λex) | ~280 nm |

| Fluorescence Emission Maximum (λem) | ~310 nm |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.3 |

This table provides hypothetical spectroscopic data for 4,4'-Methylenebis(oxy)anisole based on the known properties of anisole and related aromatic ethers. These values would require experimental verification.

Environmental Chemistry and Degradation Pathways of 4,4 Methylenebis Oxy Anisole

Environmental Occurrence and Distribution in Abiotic Matrices

Comprehensive environmental monitoring studies detailing the presence and concentration of 4,4'-Methylenebis(oxy)anisole in ambient air, water, or soil systems are not widely available in published literature. Its detection is not commonly reported in large-scale environmental surveillance programs, which tend to focus on more prevalent or regulated pollutants helsinki.fioecd.orghealth.mileuropa.eu. The absence of monitoring data suggests that it is either not a widespread environmental contaminant or has not been specifically targeted in monitoring campaigns.

The mobility of an organic compound in the environment, particularly in soil, is largely governed by its tendency to adsorb to soil particles versus remaining dissolved in water. This behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong affinity for soil organic matter, leading to low mobility and reduced potential for leaching into groundwater, whereas a low Koc value suggests high mobility chemsafetypro.com.

No experimentally determined Koc value for 4,4'-Methylenebis(oxy)anisole is available in the reviewed literature. However, its potential behavior can be estimated. As a neutral organic molecule with relatively low water solubility, it is expected to adsorb to soil and sediment. The Koc can be estimated using High-Performance Liquid Chromatography (HPLC) methods or calculated from structure-activity relationships chemsafetypro.comoecd.orgoecd.org. Without a specific value, its mobility classification remains speculative.

Table 1: General Soil Mobility Classification Based on Koc Values

| Log Koc | Adsorption Classification | Potential for Leaching |

|---|---|---|

| < 2.5 | Low | High |

| 2.5 - 3.5 | Moderate | Moderate |

| 3.5 - 4.5 | Strong | Low |

| > 4.5 | Very Strong | Negligible |

This table illustrates the general interpretation of Koc values as described in environmental chemistry literature chemsafetypro.com.

Given its structure, if 4,4'-Methylenebis(oxy)anisole were to enter the soil, it would likely partition to the organic matter fraction, limiting its transport to groundwater systems.

Chemical and Photochemical Degradation Mechanisms

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The structure of 4,4'-Methylenebis(oxy)anisole contains two types of ether linkages: two aromatic ether (anisole) linkages (Aryl-O-CH₃) and the central diether (acetal-like) linkage (Aryl-O-CH₂-O-Aryl).

Ether bonds are generally stable to hydrolysis under neutral pH conditions at ambient environmental temperatures. Studies on the related compound anisole (B1667542) show that hydrolysis to produce phenol (B47542) and methanol (B129727) only occurs under forcing conditions, such as in high-temperature water (e.g., 365 °C) or in the presence of a catalyst rsc.org. The central methylenebis(oxy) linkage, being an acetal (B89532), is more susceptible to hydrolysis under acidic conditions compared to the aromatic ether groups.

Therefore, under typical environmental conditions (pH 5-9), 4,4'-Methylenebis(oxy)anisole is expected to be hydrolytically stable. If hydrolysis were to occur, it would likely involve the cleavage of the central acetal linkage.

Table 2: Potential Hydrolysis Products of 4,4'-Methylenebis(oxy)anisole under Forcing Conditions

| Linkage Cleaved | Potential Products |

|---|---|

| Methylenebis(oxy) linkage (acetal hydrolysis) | 4-Methoxyphenol (B1676288) and Formaldehyde (B43269) |

| Aromatic ether linkage (O-demethylation) | 4-Hydroxyphenyl derivative and Methanol |

Products are inferred based on the chemical structure and behavior of related ether and acetal compounds.

Photolysis, or photodegradation, is the breakdown of compounds by photons, particularly from sunlight. Aromatic compounds can undergo direct photolysis by absorbing light, or indirect photolysis through reactions with photochemically generated reactive species like hydroxyl radicals (•OH) in water and air acs.org.

Specific studies on the photolytic degradation of 4,4'-Methylenebis(oxy)anisole are not available. The anisole moieties in the molecule can absorb UV radiation. In aquatic environments, indirect photolysis is often the more significant pathway for such compounds. The rate of degradation would depend on water clarity, depth, and the concentration of photosensitizing substances like dissolved organic matter.

Oxidative processes are critical for the degradation of many organic pollutants in the environment. These can be mediated by microorganisms or through abiotic chemical reactions.

Studies on the microbial degradation of aromatic ethers like anisole and dibenzyl ether by various bacterial strains (e.g., Rhodococcus sp.) show that degradation is often initiated by enzymatic attack at the ether linkage or adjacent carbon atoms nih.govnih.gov. The primary oxidative degradation pathways for 4,4'-Methylenebis(oxy)anisole can be inferred from these studies:

O-Dealkylation: The most common pathway for aromatic ethers is the cleavage of the ether bond. For the anisole groups, this would involve O-demethylation to produce a hydroxyl group (phenolic intermediate) and formaldehyde inchem.org.

Cα Oxidation: Oxidation can occur at the carbon atom adjacent to the ether oxygen. For 4,4'-Methylenebis(oxy)anisole, this would be the central methylene (B1212753) (-CH₂-) bridge. This oxidation could lead to the cleavage of the entire methylenebis(oxy) group, breaking the molecule into two 4-methoxyphenol units nih.govnih.gov.

Aromatic Ring Hydroxylation: Oxidative attack can also occur directly on the aromatic rings, leading to the formation of hydroxylated derivatives such as methoxyphenols researchgate.netacs.org.

In atmospheric and aquatic environments, the primary oxidant is the hydroxyl radical (•OH). Reaction with •OH is expected to be a major degradation pathway. The addition of •OH to the aromatic rings or abstraction of a hydrogen atom from the methoxy (B1213986) groups or the central methylene bridge would initiate a cascade of oxidative reactions, ultimately leading to mineralization.

Table 3: Inferred Oxidative Degradation Pathways and Initial Products

| Degradation Pathway | Reactive Species | Initial Products/Intermediates |

|---|---|---|

| O-Demethylation | Enzymes, •OH | 4-(methoxymethylenoxy)phenol, Methanol |

| Cα Oxidation (Methylene Bridge) | Enzymes, •OH | 4-Methoxyphenol, Formaldehyde |

| Aromatic Ring Hydroxylation | Enzymes, •OH | Hydroxylated derivatives of 4,4'-Methylenebis(oxy)anisole |

These pathways are proposed based on the degradation of analogous ether compounds nih.govresearchgate.netacs.org.

Biodegradation Studies in Environmental Systems

Microbial Degradation Pathways and Metabolite Identification in Model Systems

While specific microbial degradation pathways for 4,4'-Methylenebis(oxy)anisole have not been delineated, the biodegradation of the structurally similar compound bis(4-hydroxyphenyl)methane (bisphenol F or BPF) has been studied, offering a plausible model for its environmental breakdown.

Research has shown that certain bacteria, such as strains from the Sphingomonadaceae family, are capable of utilizing BPF as a sole carbon source. nih.gov One such isolate, Sphingobium yanoikuyae strain FM-2, was found to completely degrade BPF. nih.govnih.gov The proposed degradation pathway for BPF initiates with the hydroxylation of the bridging carbon atom to form bis(4-hydroxyphenyl)methanol. This intermediate is then oxidized to 4,4'-dihydroxybenzophenone. nih.govnih.gov Subsequently, a Baeyer-Villiger-type oxidation is thought to occur, converting the benzophenone (B1666685) into 4-hydroxyphenyl 4-hydroxybenzoate (B8730719). This ester is then cleaved, yielding 4-hydroxybenzoate and 1,4-hydroquinone, which are further metabolized and integrated into central metabolic pathways. nih.govnih.gov

Based on this model, a putative degradation pathway for 4,4'-Methylenebis(oxy)anisole can be proposed. The initial step would likely involve the O-demethylation of the methoxy groups to yield the corresponding hydroxylated intermediate, bis(4-hydroxyphenyl)methane (BPF). Following this initial transformation, the degradation would likely proceed through the established BPF pathway.

Table 1: Proposed Microbial Degradation Pathway of 4,4'-Methylenebis(oxy)anisole based on Analogy with Bisphenol F

| Step | Proposed Reaction | Intermediate Compound | Final Products of the Step |

| 1 | O-Demethylation | 4,4'-Methylenebis(oxy)anisole | Bis(4-hydroxyphenyl)methane (Bisphenol F) |

| 2 | Hydroxylation of Methylene Bridge | Bis(4-hydroxyphenyl)methane | Bis(4-hydroxyphenyl)methanol |

| 3 | Oxidation | Bis(4-hydroxyphenyl)methanol | 4,4'-Dihydroxybenzophenone |

| 4 | Baeyer-Villiger Oxidation | 4,4'-Dihydroxybenzophenone | 4-Hydroxyphenyl 4-hydroxybenzoate |

| 5 | Hydrolysis | 4-Hydroxyphenyl 4-hydroxybenzoate | 4-Hydroxybenzoate and 1,4-Hydroquinone |

| 6 | Further Degradation | 4-Hydroxybenzoate and 1,4-Hydroquinone | Central Metabolic Intermediates |

It is important to note that this proposed pathway is speculative and requires experimental validation through metabolite identification in laboratory studies using microbial cultures capable of degrading 4,4'-Methylenebis(oxy)anisole.

Fate in Activated Sludge or Wastewater Treatment Processes

Direct data on the fate of 4,4'-Methylenebis(oxy)anisole in activated sludge and wastewater treatment plants (WWTPs) is scarce. However, studies on other bisphenols, particularly bisphenol A (BPA), which is structurally related, provide insights into the potential behavior of such compounds in these systems.

The removal of bisphenols in WWTPs is a complex process involving both biodegradation and sorption to sludge. researchgate.netwitpress.com For instance, the removal efficiency of BPA in activated sludge systems can be high, with reports of over 90% degradation under aerobic conditions. researchgate.net The efficiency of removal is often correlated with the concentration of mixed liquor suspended solids (MLSS) and temperature. researchgate.net

Microorganism consortia from activated sludge have been shown to be effective in degrading various bisphenols, though the extent of degradation can vary significantly among different bisphenol analogues. nih.gov For example, while BPA and BPF can undergo complete primary biodegradation, other bisphenols may be more persistent. nih.gov The metabolic activity of the microbial community in activated sludge can be influenced by the presence of bisphenols, with some compounds exhibiting inhibitory effects. nih.govmdpi.com

Table 2: Factors Influencing the Fate of Bisphenol Analogues in Activated Sludge

| Factor | Influence on Removal | Reference |

| Biodegradation | Primary mechanism for the removal of many bisphenols. | researchgate.net |

| Sorption to Sludge | Contributes to the removal from the aqueous phase. | researchgate.netwitpress.com |

| Mixed Liquor Suspended Solids (MLSS) | Higher concentrations can enhance both biodegradation and sorption. | researchgate.net |

| Temperature | Affects the rate of microbial degradation. | researchgate.net |

| Sludge Retention Time (SRT) | Longer SRTs may allow for better acclimation and degradation of more persistent compounds. | |

| Chemical Structure | The specific structure of the bisphenol analogue significantly impacts its biodegradability. | nih.govnih.gov |

Further research is necessary to determine the specific removal efficiencies and degradation pathways of 4,4'-Methylenebis(oxy)anisole in various wastewater treatment configurations.

Role in Macromolecular Chemistry and Materials Science Research

Potential as a Monomer or Cross-linking Agent in Polymer Synthesis

There is no available scientific literature to suggest that 4,4'-Methylenebis(oxy)anisole has been successfully employed as a monomer for the synthesis of polymers or as a cross-linking agent to form polymer networks. Theoretical considerations of its chemical structure, which features two anisole (B1667542) moieties linked by a methylene (B1212753) bridge, might suggest potential reactivity of the aromatic rings or the ether linkages under specific conditions. However, no studies have been published that demonstrate its practical application in polymerization reactions.

Incorporation into Polymer Backbones or Side Chains